Physicochemical properties of 1-Methylpiperidin-4-one oxime
Physicochemical properties of 1-Methylpiperidin-4-one oxime
An In-Depth Technical Guide to 1-Methylpiperidin-4-one Oxime: Physicochemical Properties, Synthesis, and Applications
Introduction
1-Methylpiperidin-4-one oxime (CAS No. 1515-27-1) is a pivotal heterocyclic compound that serves as a versatile intermediate in modern organic synthesis.[1] Characterized by a six-membered piperidine ring containing a nitrogen--methyl group and an oxime functional group at the 4-position, this molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the oxime moiety imparts specific reactivity, making it particularly valuable for the synthesis of various nitrogen-containing compounds, such as amines.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, and applications of 1-Methylpiperidin-4-one oxime. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its unique identifiers and structural formula. 1-Methylpiperidin-4-one oxime is registered under CAS number 1515-27-1.[2] Its molecular structure consists of a saturated piperidine ring N-alkylated with a methyl group and a C=N-OH (oxime) functional group at the C4 position.
Diagram 1: Annotated Structure of 1-Methylpiperidin-4-one Oxime
Caption: Chemical structure with key positions labeled for spectral analysis.
| Identifier | Value | Reference |
| CAS Number | 1515-27-1 | [1][2] |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molecular Weight | 128.17 g/mol | [1] |
| IUPAC Name | 1-methylpiperidin-4-one oxime | [2] |
| Synonyms | N-hydroxy-1-methylpiperidin-4-imine, 4-(Hydroxyimino)-1-Methylpiperidinium, 1-methyl-4-piperidone oxime | [1][3] |
Physicochemical Properties
The physical and chemical properties of 1-Methylpiperidin-4-one oxime dictate its behavior in various solvents and reaction conditions, which is critical for experimental design. It is typically a white crystalline solid or a colorless to pale yellow liquid, depending on its purity.[1] It exhibits good solubility in common polar solvents such as water, methanol, and ethanol.
| Property | Value | Reference |
| Physical State | White crystalline solid or colorless to pale yellow liquid/solid | [1] |
| Boiling Point | 220.9 °C at 760 mmHg | [3] |
| Density | 1.14 g/cm³ | [3] |
| Flash Point | 87.4 °C | [3] |
| LogP (octanol-water) | 0.48010 | [3] |
| Solubility | Soluble in water, methanol, ethanol, and other organic solvents | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 1-Methylpiperidin-4-one oxime. While specific spectral data for this exact compound is not widely published, its profile can be reliably predicted based on its structure and data from analogous piperidin-4-one oximes.[4][5][6]
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-methyl protons (N-CH₃) would appear as a singlet. The piperidine ring protons would present as complex multiplets, with those on carbons adjacent to the oxime (C3 and C5) appearing at a different chemical shift than those adjacent to the nitrogen (C2 and C6). The hydroxyl proton of the oxime group (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.
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¹³C NMR Spectroscopy : The carbon spectrum would show six distinct signals. The most downfield signal would correspond to the oxime carbon (C=NOH). The N-methyl carbon would appear furthest upfield. The four carbons of the piperidine ring would have characteristic shifts influenced by their proximity to the nitrogen atom and the oxime group.
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. A broad absorption band is expected in the 3100-3500 cm⁻¹ region, corresponding to the O-H stretching of the oxime. A characteristic peak for the C=N stretch should appear around 1640-1690 cm⁻¹. The C-H stretching of the alkyl groups will be observed below 3000 cm⁻¹.
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Mass Spectrometry (MS) : The mass spectrum should show a molecular ion (M+) peak corresponding to its molecular weight (128.17 g/mol ).[1] Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the piperidine ring.
Synthesis and Purification
The most common and straightforward method for synthesizing 1-Methylpiperidin-4-one oxime is through the oximation of its corresponding ketone precursor, 1-Methyl-4-piperidone.[7] This reaction involves the condensation of the ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine.
Diagram 2: Synthesis Workflow for 1-Methylpiperidin-4-one Oxime
Caption: Step-by-step workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis from 1-Methyl-4-piperidone
Rationale: This protocol utilizes a standard condensation reaction. The choice of a base like sodium acetate is crucial to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product. Ethanol/water is a common solvent system as it effectively dissolves both the organic ketone and the inorganic salt.
Materials:
-
1-Methyl-4-piperidone (1 eq.)
-
Hydroxylamine hydrochloride (1.1-1.5 eq.)
-
Sodium acetate or other suitable base (1.1-1.5 eq.)
-
Ethanol
-
Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Methyl-4-piperidone in a mixture of ethanol and water.
-
Reagent Addition: Add sodium acetate followed by hydroxylamine hydrochloride to the solution. The order is important to ensure the base is present to free the hydroxylamine.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, remove the ethanol under reduced pressure.
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Extraction: Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude 1-Methylpiperidin-4-one oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the pure product.
Reactivity, Stability, and Applications
Reactivity: The chemical behavior of 1-Methylpiperidin-4-one oxime is dominated by the oxime functional group. Its most significant reaction is reduction, which converts the oxime to the corresponding primary amine, 1-methylpiperidin-4-amine. This transformation is a cornerstone of its utility in medicinal chemistry. The oxime can also undergo various rearrangements (like the Beckmann rearrangement under acidic conditions) and can be used in coupling reactions.
Stability and Storage: The compound demonstrates moderate stability under standard laboratory conditions.[1] It is advisable to store it in a cool, dry place away from strong oxidizing agents and strong acids to prevent degradation or hazardous reactions. The hydrochloride salt form is often used for improved stability and is typically stored in a refrigerator at 2-8°C.[8]
Applications:
-
Pharmaceutical Intermediate: It is a key precursor for the synthesis of biologically active molecules.[1] The corresponding amine, obtained via reduction, is a common scaffold in many drug candidates.
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Organic Synthesis: It serves as a versatile building block for creating more complex nitrogen-containing heterocyclic systems.
-
Research Chemical: It is widely used in research to explore new synthetic methodologies and to develop novel compounds for screening in drug discovery programs.[8]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-Methylpiperidin-4-one oxime.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or vapors.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
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First Aid: In case of accidental contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air and seek medical attention.
Conclusion
1-Methylpiperidin-4-one oxime is a compound of significant value to the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its well-defined physicochemical properties, predictable spectroscopic profile, and straightforward synthesis make it an accessible and highly effective synthetic intermediate. Understanding its reactivity and handling requirements is essential for leveraging its full potential in the creation of novel and complex molecules.
References
Sources
- 1. CAS 1515-27-1: 1-methylpiperidin-4-one oxime | CymitQuimica [cymitquimica.com]
- 2. 1-Methylpiperidin-4-One Oxime | CAS 1515-27-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-Piperidinone,1-methyl-, oxime | CAS#:1515-27-1 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-METHYLPIPERIDIN-4-ONE OXIME synthesis - chemicalbook [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
